molecular formula C12H18N2O4 B118067 Pyrraline CAS No. 74509-14-1

Pyrraline

Cat. No.: B118067
CAS No.: 74509-14-1
M. Wt: 254.28 g/mol
InChI Key: VTYFITADLSVOAS-UHFFFAOYSA-N
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Description

Pyrraline is a compound formed in the final stage of the Maillard reaction, a chemical reaction between amino acids and reducing sugars.

Mechanism of Action

Target of Action

Pyrraline, also known as 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine, is a major advanced glycation end-product (AGE) that is formed in the Maillard reaction . The primary targets of this compound are proteins, specifically those containing lysine residues . This compound forms when reducing sugars react with the amino group of lysine side-chains in proteins .

Mode of Action

The interaction of this compound with its targets involves a complex series of reactions known as the Maillard reaction . This non-enzymatic condensation reaction occurs between the carbonyl group of a reducing sugar and the primary amine of the lysine side-chain in protein . Sodium ions appear to alter the intramolecular electron density and charge distribution of the peptides and facilitate the reaction by stabilizing some of the intermediates in the reaction sequence .

Biochemical Pathways

The formation of this compound affects several biochemical pathways. It is associated with linolenic acid metabolism, phenylalanine, tyrosine and tryptophan biosynthesis, arachidonic acid metabolism, tyrosine metabolism, and glycerophospholipid metabolism . These pathways are perturbed during the pathological process induced by this compound .

Pharmacokinetics

The pharmacokinetics of this compound involve its formation during the digestion of glycated proteins. This compound-containing dipeptides, which are substrates of the human peptide transporter 1 (PEPT1), are formed during luminal digestion of glycated proteins . This process can enhance the bioavailability of this compound .

Result of Action

The presence of this compound has been associated with several health conditions, including nephropathy and diabetes . It is also known to be a potential health risk due to its presence in many modern diets that are heat processed . This compound might result in potential health risks because many modern diets are heat processed .

Action Environment

The formation of this compound is influenced by environmental factors such as temperature and the presence of sodium chloride . For instance, model systems prepared by heating peptides with glucose from 60 °C to 220 °C for up to 65 min showed that the amounts of peptide-bound this compound formed were influenced by the neighboring amino acids on the peptide-bound this compound formation . Additionally, sodium chloride, especially at 0.50%, promoted Maillard browning and this compound formation, with a simultaneous increase in the 3-deoxyglucosone concentration .

Biochemical Analysis

Biochemical Properties

Pyrraline plays a role in biochemical reactions as a product of the Maillard reaction. It is formed when 3-deoxyglucosone reacts with the amino group of lysine residues in proteins. This reaction leads to the formation of this compound-containing peptides, which can be absorbed by the human peptide transporter 1 (PEPT1) . This compound interacts with various enzymes and proteins, including those involved in the digestion of glycated proteins. For example, during the digestion of casein glycated by 3-deoxyglucosone, this compound-containing peptides are formed and can be absorbed from the gut .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with cellular transporters such as PEPT1, which facilitates the absorption of this compound-containing peptides . Additionally, this compound can impact cell signaling pathways and gene expression. For instance, the presence of this compound in the diet has been associated with changes in the expression of genes related to inflammation and oxidative stress . These effects suggest that this compound may play a role in cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is formed through the reaction of 3-deoxyglucosone with lysine residues, resulting in the formation of this compound-containing peptides . These peptides can interact with cellular transporters and enzymes, influencing their activity. For example, this compound has been shown to inhibit the activity of certain digestive enzymes, leading to changes in protein digestion and absorption . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable during digestion, with a significant portion of this compound remaining bound in peptides after digestion . The stability and degradation of this compound can vary depending on the conditions of the experiment. Long-term studies have indicated that this compound can accumulate in tissues over time, potentially leading to chronic effects on cellular function . These findings highlight the importance of considering the temporal effects of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can be absorbed and metabolized without significant adverse effects . Higher doses of this compound have been associated with toxic effects, including inflammation and oxidative stress . These threshold effects suggest that there is a dosage-dependent relationship between this compound exposure and its impact on health. It is important to consider these dosage effects when evaluating the safety and potential risks of this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the Maillard reaction. It is formed through the reaction of 3-deoxyglucosone with lysine residues, resulting in the formation of this compound-containing peptides . These peptides can be absorbed and metabolized by the body, with this compound being further processed by various enzymes and cofactors . The presence of this compound can also affect metabolic flux and metabolite levels, particularly in relation to glucose and protein metabolism . Understanding these metabolic pathways is crucial for evaluating the impact of this compound on overall health.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The human peptide transporter 1 (PEPT1) plays a key role in the absorption of this compound-containing peptides from the gut . Once absorbed, this compound can be distributed to various tissues, where it can accumulate and exert its effects . The distribution of this compound within the body can influence its localization and accumulation, potentially leading to tissue-specific effects . These transport and distribution mechanisms are important for understanding the overall impact of this compound on health.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound-containing peptides can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been shown to localize to the lysosomes, where it can influence lysosomal function and protein degradation . Additionally, this compound can interact with other cellular structures, such as the endoplasmic reticulum and mitochondria, affecting their activity and overall cellular function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential effects on health.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrraline is synthesized through the Paal–Knorr reaction, which involves the addition of 3-deoxyglucosone to the amino group of the lysine side chain, followed by the elimination of water . This reaction is typically carried out under mild conditions, often in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound involves the glycation of proteins, such as casein, with 3-deoxyglucosone. The modified proteins are then subjected to simulated gastrointestinal digestion to release the compound .

Chemical Reactions Analysis

Types of Reactions

Pyrraline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrraline is unique due to its specific formation pathway and its role as a significant AGE. Its ability to modify proteins and its high bioavailability make it a compound of interest in various fields of research .

Properties

IUPAC Name

2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFITADLSVOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74509-14-1
Record name Pyrraline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine impact protein digestion?

A1: 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine acts as a potent inhibitor of digestive enzymes. Specifically, it competitively inhibits aminopeptidase N , an enzyme crucial for breaking down peptides in the small intestine. This inhibition leads to reduced uptake of dietary protein-derived lysine, as demonstrated in rat studies .

Q2: How is 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine formed and how can it be detected?

A2: This compound forms as a result of the Maillard reaction, specifically between glucose and the side chain amino group of lysine residues in proteins like bovine serum albumin . Detection and quantification can be achieved through a multi-step process: alkaline hydrolysis of the protein, fractionation of the resulting hydrolysate, and finally, separation and identification using High-Performance Liquid Chromatography (HPLC) . Further confirmation of its identity can be achieved by comparing it to a synthesized standard using techniques like fast atom bombardment-mass spectrometry . Additionally, a colorimetric assay using thiobarbituric acid can be employed for detection .

Q3: Has the synthesis of 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine been achieved?

A3: Yes, there are published methods for the synthesis of (±)-2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine . This synthetic route allows for further investigation of its biological activity and potential applications.

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